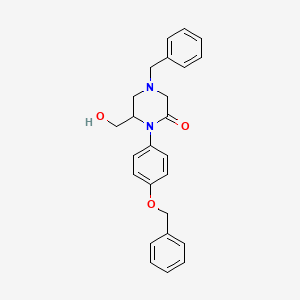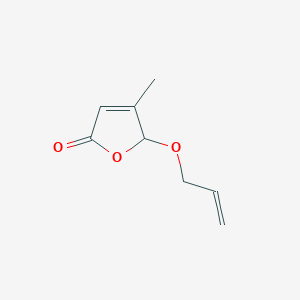
3-Methyl-5-(2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the pyridine ring. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein with ammonia, followed by cyclization to form the pyridine ring . Another method includes the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate. An acidic work-up then gives the desired pyridine derivative .
Industrial Production Methods: Industrial production often involves the reaction of acrolein, propionaldehyde, and ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst, leading to the formation of this compound . This process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Methyl-5-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and 2-methylpropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for bromination reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives.
科学的研究の応用
3-Methyl-5-(2-methylpropyl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. It can inhibit enzymes like collagenase and stromelysin-1, which are involved in the breakdown of extracellular matrix components . This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s ability to interact with these enzymes makes it a potential candidate for therapeutic applications.
類似化合物との比較
3-Methylpyridine:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound is used in electronic cigarette products and has a different substitution pattern compared to 3-Methyl-5-(2-methylpropyl)pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
3-methyl-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)4-10-5-9(3)6-11-7-10/h5-8H,4H2,1-3H3 |
InChIキー |
LMVXSILLLXHUQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


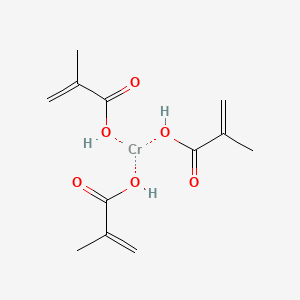



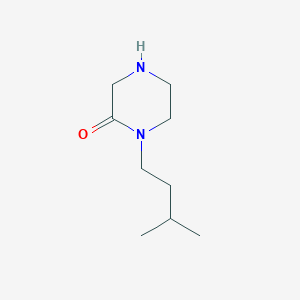

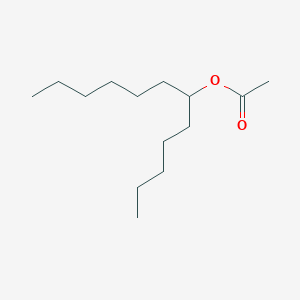
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)




